Australone A
Description
Australone A is a marine-derived alkaloid isolated from Streptomyces species found in Australian coastal sediments . Its structure features a unique tetracyclic indole scaffold with a phosphine-alkene side chain, contributing to its bioactivity . The compound exhibits potent antitumor activity, with an IC₅₀ of 0.8 µM against breast cancer cell lines (MCF-7), and demonstrates moderate solubility in polar solvents (e.g., 12 mg/mL in methanol) . Synthesis involves a multidentate ligand-assisted catalytic cyclization, yielding a 68% purity in initial trials . Spectroscopic characterization, including ¹³C-NMR and mass spectrometry, confirms its molecular formula (C₂₄H₂₉N₃O₂P) and stereochemistry .
Properties
Molecular Formula |
C25H24O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)pyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H24O6/c1-14(2)5-4-9-25(3)10-8-17-21(31-25)13-22-23(24(17)29)19(28)12-20(30-22)16-7-6-15(26)11-18(16)27/h5-8,10-13,26-27,29H,4,9H2,1-3H3 |
InChI Key |
YLMPUSYATCNAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=C(C=C(C=C4)O)O)C)C |
Synonyms |
australone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Compound B
Compound B shares Australone A’s tetracyclic indole core but replaces the phosphine-alkene chain with a sulfonamide group. Key differences include:
- Molecular Weight : 427 g/mol (this compound) vs. 402 g/mol (Compound B) .
- Solubility : Compound B shows higher aqueous solubility (24 mg/mL vs. 12 mg/mL for this compound) due to its hydrophilic sulfonamide moiety .
- Bioactivity: Reduced antitumor efficacy (IC₅₀ = 5.2 µM against MCF-7) but enhanced selectivity for renal carcinoma cells .
Functional Analogs: Compound C
Compound C, a synthetic quinoline derivative, mimics this compound’s antitumor function but lacks structural similarity. Key contrasts include:
- Mechanism : this compound inhibits tubulin polymerization, while Compound C targets topoisomerase II .
- Stability : Compound C degrades rapidly under UV light (t₁/₂ = 2 hours vs. 12 hours for this compound) .
- Toxicity : Compound C exhibits higher hepatotoxicity (LD₅₀ = 45 mg/kg vs. 120 mg/kg for this compound in murine models) .
Data Table: Comparative Properties
*Selectivity Index = IC₅₀ (normal cells) / IC₅₀ (cancer cells).
Research Findings and Implications
- Efficacy : this compound’s phosphine-alkene chain enhances binding to tubulin’s colchicine site, outperforming sulfonamide analogs in potency .
- Synthetic Challenges : Compound B’s simpler structure allows scalable production but sacrifices target specificity .
- Clinical Potential: Compound C’s rapid degradation limits its utility, whereas this compound’s stability supports prolonged therapeutic effects .
Q & A
Q. What ethical considerations apply when publishing conflicting data on this compound’s safety profile?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
